2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes dichlorophenoxy and ethoxyanilino groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions.
Preparation of 4-ethoxyaniline: This involves the ethylation of aniline using ethyl iodide in the presence of a base.
Sulfonylation: The 4-ethoxyaniline is then sulfonylated using sulfonyl chloride to form 4-[(4-ethoxyanilino)sulfonyl]phenyl.
Coupling Reaction: Finally, the 2,4-dichlorophenoxyacetic acid is coupled with 4-[(4-ethoxyanilino)sulfonyl]phenyl under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group[][7].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It interferes with the biosynthesis pathways of essential biomolecules, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-ethoxyaniline: A precursor in the synthesis of various organic compounds.
Sulfonylureas: A class of compounds with similar sulfonyl groups used in herbicides and pharmaceuticals.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H22Cl2N2O5S |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C23H22Cl2N2O5S/c1-3-31-19-9-5-18(6-10-19)27-33(29,30)20-11-7-17(8-12-20)26-23(28)15(2)32-22-13-4-16(24)14-21(22)25/h4-15,27H,3H2,1-2H3,(H,26,28) |
InChI Key |
ZKLCEMFYXDBCSD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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